(S)-(+)-2-Octanol (CAS 6169-06-8) is an enantiopure secondary aliphatic alcohol widely procured as a chiral building block, derivatizing agent, and mesogen precursor for liquid crystals [1]. Unlike bulk racemic mixtures, this specific (S)-enantiomer offers a strictly defined stereocenter essential for asymmetric synthesis, biocatalyst benchmarking, and the induction of macroscopic chirality in advanced materials [2]. Its procurement is driven by applications requiring absolute stereocontrol, where its optical purity directly dictates downstream product viability, such as in the synthesis of bioactive natural products, pharmaceutical intermediates, and ferroelectric display components [3].
Substituting (S)-(+)-2-Octanol with racemic 2-octanol or the (R)-(-)-enantiomer leads to catastrophic failures in stereospecific workflows [1]. In materials science, racemic substitution in smectic liquid crystals results in a net-zero spontaneous polarization, completely eliminating the ferroelectric switching behavior required for electro-optic devices [2]. Furthermore, in surface chemistry, the (R)-enantiomer reverses the macroscopic chirality of self-assembled monolayers, making the two enantiomers strictly non-interchangeable for templating applications [3]. In biocatalysis, using the racemate as an analytical standard prevents the accurate calculation of enzyme enantioselectivity (E-values), destroying assay reproducibility[1].
(S)-(+)-2-Octanol serves as a critical analytical standard for evaluating the enantioselectivity of engineered lipases. In kinetic resolutions of racemic 2-octanol using immobilized Pseudomonas sp. lipase, the unreacted (S)-enantiomer can be recovered with >99% enantiomeric excess (ee) at approximately 52% conversion [1]. The ability to precisely quantify this (S)-enantiomer against the reactive (R)-enantiomer is essential for calculating the enzyme's E-value.
| Evidence Dimension | Enantiomeric Excess of Recovered Substrate |
| Target Compound Data | >99% ee for (S)-(+)-2-Octanol |
| Comparator Or Baseline | (R)-(-)-2-Octanol (preferentially acylated) |
| Quantified Difference | >99% absolute difference in ee between the unreacted (S)-isomer and the acylated (R)-isomer |
| Conditions | Lipase-catalyzed transesterification with vinyl acetate in organic medium |
Analytical and biocatalysis laboratories require high-purity (S)-(+)-2-Octanol as a reference standard to validate the performance and commercial viability of engineered enzymes.
The incorporation of (S)-(+)-2-Octanol into the chiral tail of mesogens induces a strong spontaneous polarization (Ps) in smectic C liquid crystal hosts, enabling rapid ferroelectric switching [1]. Conversely, synthesizing the same mesogen with racemic 2-octanol results in mutual cancellation of dipole moments, yielding a net spontaneous polarization of zero (Ps = 0) and rendering the material non-ferroelectric.
| Evidence Dimension | Spontaneous Polarization (Ps) |
| Target Compound Data | Ps > 0 (enables ferroelectric switching) |
| Comparator Or Baseline | Racemic 2-Octanol (Ps = 0) |
| Quantified Difference | Complete loss of ferroelectric properties in the racemate |
| Conditions | Smectic C liquid crystal host mixtures evaluated via the Sawyer-Tower method |
Display and electro-optic manufacturers must procure the pure enantiomer to achieve the macroscopic symmetry breaking required for functional ferroelectric devices.
When utilized as a chiral co-adsorber on metal surfaces, (S)-(+)-2-Octanol strictly directs the self-assembly of supramolecular networks into counter-clockwise (CCW) motifs [1]. In direct contrast, procurement and application of pure (R)-(-)-2-Octanol under identical conditions exclusively yields clockwise (CW) networks, demonstrating absolute stereocontrol over the macroscopic surface structure.
| Evidence Dimension | Supramolecular Motif Orientation |
| Target Compound Data | 100% Counter-clockwise (CCW) domains |
| Comparator Or Baseline | (R)-(-)-2-Octanol (100% Clockwise (CW) domains) |
| Quantified Difference | Complete reversal of macroscopic structural chirality |
| Conditions | Co-adsorption on metal surfaces (e.g., Au(111)) observed via STM |
For the development of chiral separation surfaces and advanced nanomaterials, selecting the specific enantiomer is the sole determinant of the resulting structural geometry.
Procured as a chiral tail precursor, (S)-(+)-2-Octanol is essential for formulating smectic C liquid crystals with high spontaneous polarization. It is the right choice for electro-optic manufacturers developing fast-switching ferroelectric displays where macroscopic symmetry breaking is required[1].
In enzyme engineering, (S)-(+)-2-Octanol is utilized as a high-purity reference standard to quantify the enantioselectivity of lipases and esterases. It is the preferred benchmark for calculating E-values during the kinetic resolution of secondary alcohols [2].
For the development of chiral separation surfaces and nanomaterials, (S)-(+)-2-Octanol acts as a co-adsorber to strictly direct the self-assembly of counter-clockwise supramolecular networks. It is the required precursor when absolute stereocontrol over macroscopic surface geometry is needed [3].
Irritant